AC-90179, chemically known as 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, is a selective inverse agonist of the serotonin 2A receptor. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. The compound is classified as an atypical antipsychotic and is primarily studied for its effects on serotonin receptors, which play a crucial role in mood regulation and cognitive functions.
The synthesis of AC-90179 involves several key steps, beginning with the preparation of the intermediate compound, 2-(4-methoxyphenyl)acetic acid. This intermediate is subsequently reacted with 4-methylbenzylamine and 1-methylpiperidin-4-ylamine. The reaction typically requires solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the final product.
AC-90179 undergoes several significant chemical reactions which include:
Common reagents used in these reactions include:
These reactions are critical for exploring the compound's versatility and potential derivatives that may enhance its pharmacological properties .
AC-90179 functions primarily by selectively binding to serotonin 2A receptors as an inverse agonist and serotonin 2C receptors as an antagonist. This binding mechanism inhibits serotonin signaling, which is significant in treating disorders linked to serotonin dysregulation.
The molecular targets involved include:
In vivo studies have shown that AC-90179 effectively eliminates head twitches induced by DOI (a hallucinogen), demonstrating its potential in modulating serotonergic activity .
AC-90179 appears as a solid powder with distinct physical properties that facilitate its use in research and potential therapeutic applications.
AC-90179 has several scientific applications, particularly in pharmacological research:
The evolution of antipsychotic drugs reflects a paradigm shift from dopamine-centric models to nuanced serotonergic targeting. First-generation typical antipsychotics (e.g., haloperidol) primarily blocked dopamine D₂ receptors, exacerbating motor symptoms in Parkinson's patients and showing limited efficacy against negative symptoms. The advent of clozapine—an atypical antipsychotic with potent 5-HT₂A affinity—demonstrated superior efficacy for psychosis with reduced extrapyramidal effects [4] [9]. Pharmacological profiling revealed that inverse agonism at 5-HT₂A receptors (rather than neutral antagonism) was a unifying feature of efficacious atypical antipsychotics [4] [9]. Unlike antagonists, inverse agonists suppress constitutive receptor activity, offering superior control over aberrant signaling. This mechanistic insight spurred targeted drug discovery programs for selective 5-HT₂A inverse agonists.
Table 1: Evolution of 5-HT₂A-Targeted Antipsychotics
Compound | 5-HT₂A Activity | D₂ Activity | Clinical Outcome |
---|---|---|---|
Haloperidol | Weak antagonist | High antagonist | Motor side effects in PDP |
Clozapine | Potent inverse agonist | Moderate antagonist | PDP efficacy but agranulocytosis risk |
AC-90179 | Selective inverse agonist | Negligible | Research tool only (poor bioavailability) |
Pimavanserin | Potent inverse agonist | None | FDA-approved for PDP |
AC-90179 emerged from a high-throughput screening (HTS) campaign by ACADIA Pharmaceuticals targeting selective 5-HT₂A inverse agonists. Using Receptor Selection and Amplification Technology (R-SAT™), 130,000 compounds were screened for functional activity at human 5-HT₂A receptors expressed in NIH-3T3 cells [4] [9]. AC-90179 was identified as a hit with:
Structurally, AC-90179 features:
Lead optimization focused on enhancing metabolic stability and oral bioavailability. Although AC-90179 itself exhibited rapid hepatic clearance, structural modifications—particularly replacing metabolically labile groups—yielded pimavanserin (ACP-103), which retained the core pharmacophore while achieving therapeutic plasma levels [4] [9].
Table 2: Key Pharmacological Properties of AC-90179
Property | Value | Assay System |
---|---|---|
5-HT₂A Ki | 2.1 nM | Radioligand binding [2] |
5-HT₂A EC₅₀ (inverse agonism) | 4.3 nM | R-SAT™ [4] |
5-HT₂C antagonism Ki | ~400 nM | Functional assays [1] |
D₂ receptor affinity | >10,000 nM | Radioligand binding [3] |
AC-90179 became pivotal in validating the 5-HT₂A receptor as a therapeutic target for psychosis. Key mechanistic insights include:
In Vivo Validation
Pathophysiological Insights
Table 3: Key Preclinical Studies with AC-90179
Study Model | Findings | Mechanistic Insight |
---|---|---|
DOI-induced head twitch | Complete suppression at 10 mg/kg i.p. | Confirmed target engagement in vivo |
PCP-induced hyperactivity | Reversal without motor impairment | Selective anti-psychotic-like effects |
Cortical slice recordings | Reduced glutamate excitability | Modulated cortico-thalamic signaling |
PD psychosis rodent model | Attenuated hallucinations without blocking levodopa | Motor-sparing efficacy for PDP |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7